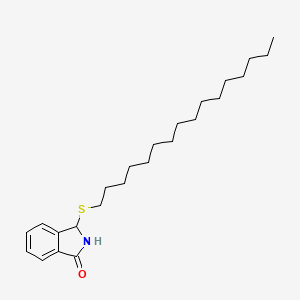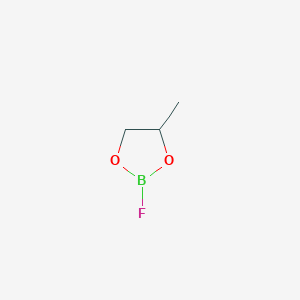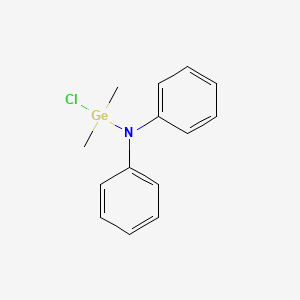![molecular formula C21H15F6OP B12615969 (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane CAS No. 919765-85-8](/img/structure/B12615969.png)
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a chemical compound with the molecular formula C21H15F6OP It is known for its unique structure, which includes a phosphane core bonded to a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphanes: Resulting from substitution reactions.
Metal Complexes: Formed in coordination reactions with transition metals.
科学研究应用
Chemistry
In chemistry, (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is used as a ligand in catalysis. It enhances the efficiency of catalytic reactions, such as cross-coupling reactions, by stabilizing the transition state and increasing the reaction rate .
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other functional materials .
作用机制
The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .
相似化合物的比较
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Similar in structure but with three trifluoromethylphenyl groups instead of two.
(4-Methoxyphenyl)diphenylphosphine: Similar but lacks the trifluoromethyl groups.
Bis(4-methoxyphenyl)phenylphosphine: Similar but with two methoxyphenyl groups instead of one.
Uniqueness
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability in various chemical reactions. The compound’s ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
属性
CAS 编号 |
919765-85-8 |
|---|---|
分子式 |
C21H15F6OP |
分子量 |
428.3 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3 |
InChI 键 |
XATTXEBVZJFQPV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)
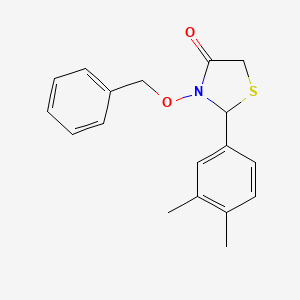
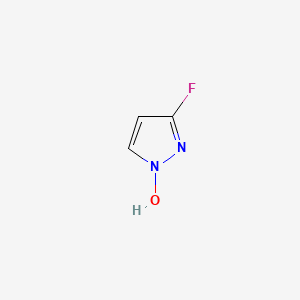

![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
